

# Spectroscopic Validation of N-Ethyl-4-fluoro-2-nitroaniline: A Comparative Guide

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## Compound of Interest

Compound Name: *n*-Ethyl-4-fluoro-2-nitroaniline

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This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of **N-Ethyl-4-fluoro-2-nitroaniline**. By presenting experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of this and similar chemical entities.

## Structural Elucidation and Spectroscopic Fingerprinting

The definitive confirmation of the chemical structure of **N-Ethyl-4-fluoro-2-nitroaniline** necessitates a multi-faceted analytical approach. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide complementary information to unambiguously determine the molecular architecture and purity of the compound. While specific experimental data for **N-Ethyl-4-fluoro-2-nitroaniline** is not readily available in public databases, this guide presents expected spectral characteristics based on the well-documented precursor, 4-fluoro-2-nitroaniline, and related nitroaniline derivatives.

## Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **N-Ethyl-4-fluoro-2-nitroaniline** and its precursor, 4-fluoro-2-nitroaniline. This comparison is crucial for

researchers synthesizing the target compound from its starting material.

Table 1:  $^1\text{H}$  NMR Spectral Data Comparison (400 MHz,  $\text{CDCl}_3$ )

Assignment	4-fluoro-2-nitroaniline (Expected Chemical Shift, $\delta$ ppm)	N-Ethyl-4-fluoro-2-nitroaniline (Expected Chemical Shift, $\delta$ ppm)	Expected Multiplicity
Aromatic-H (adjacent to $\text{NH}_2$ )	~6.8 - 7.0	~6.7 - 6.9	dd
Aromatic-H (adjacent to $\text{NO}_2$ )	~8.0 - 8.2	~8.0 - 8.2	dd
Aromatic-H (adjacent to F)	~7.1 - 7.3	~7.0 - 7.2	ddd
$\text{NH}_2$	~5.0 - 6.0 (broad)	-	-
$\text{NH-CH}_2\text{-CH}_3$	-	~3.3 - 3.5	q
$\text{NH-CH}_2\text{-CH}_3$	-	~1.3 - 1.5	t

Table 2:  $^{13}\text{C}$  NMR Spectral Data Comparison (100 MHz,  $\text{CDCl}_3$ )

Assignment	4-fluoro-2-nitroaniline (Expected Chemical Shift, $\delta$ ppm)	N-Ethyl-4-fluoro-2-nitroaniline (Expected Chemical Shift, $\delta$ ppm)
C-NH <sub>2</sub> /NHR	~140 - 145	~142 - 147
C-NO <sub>2</sub>	~135 - 140	~135 - 140
C-F	~155 - 160 (d, <sup>1</sup> JCF)	~155 - 160 (d, <sup>1</sup> JCF)
C-H (aromatic)	~110 - 130	~110 - 130
C-H (aromatic)	~115 - 125	~115 - 125
C-H (aromatic)	~120 - 130	~120 - 130
NH-CH <sub>2</sub> -CH <sub>3</sub>	-	~40 - 45
NH-CH <sub>2</sub> -CH <sub>3</sub>	-	~13 - 16

Table 3: IR Spectral Data Comparison

Functional Group	4-fluoro-2-nitroaniline (Expected Wavenumber, cm <sup>-1</sup> )[1]	N-Ethyl-4-fluoro-2-nitroaniline (Expected Wavenumber, cm <sup>-1</sup> )
N-H Stretch (amine)	3300 - 3500 (two bands)	3350 - 3450 (one band)
C-H Stretch (aromatic)	3000 - 3100	3000 - 3100
C-H Stretch (aliphatic)	-	2850 - 2970
N-O Stretch (nitro, asymmetric)	1500 - 1550	1500 - 1550
N-O Stretch (nitro, symmetric)	1330 - 1370	1330 - 1370
C-N Stretch	1250 - 1350	1250 - 1350
C-F Stretch	1100 - 1250	1100 - 1250

Table 4: Mass Spectrometry Data Comparison

Parameter	4-fluoro-2-nitroaniline[2]	N-Ethyl-4-fluoro-2-nitroaniline (Expected)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>9</sub> FN <sub>2</sub> O <sub>2</sub>
Molecular Weight	156.11 g/mol	184.17 g/mol
[M] <sup>+</sup> (m/z)	156	184
Key Fragmentation Pattern	Loss of NO <sub>2</sub>	Loss of C <sub>2</sub> H <sub>5</sub> , loss of NO <sub>2</sub>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is added as an internal standard for <sup>1</sup>H and <sup>13</sup>C NMR.
- **Instrumentation:** Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (0-200 ppm) is required, and a larger number of scans is typically necessary due to the lower natural abundance of <sup>13</sup>C.
  - <sup>19</sup>F NMR: If available, <sup>19</sup>F NMR can be a powerful tool for confirming the presence and environment of the fluorine atom.

### Infrared (IR) Spectroscopy

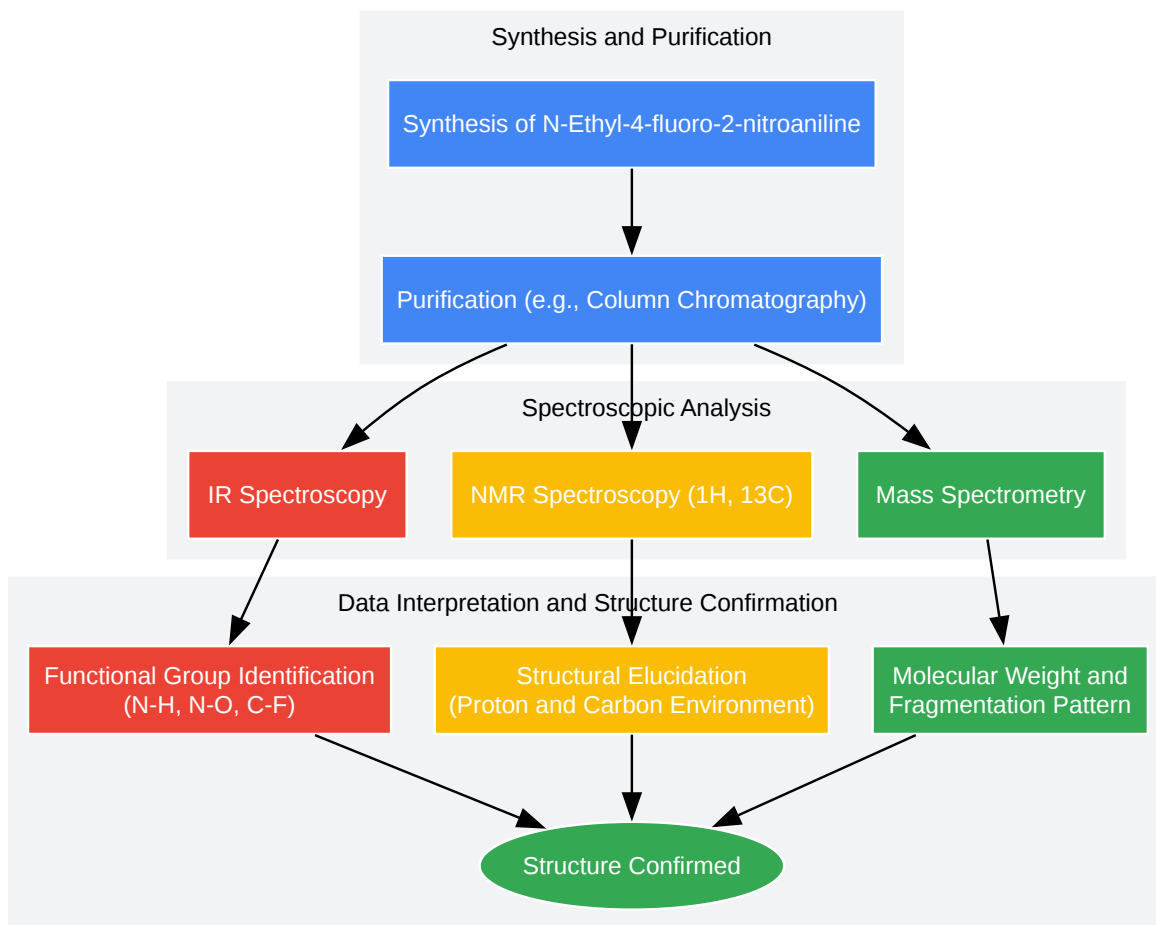
- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.<sup>[1]</sup> Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment or pure KBr is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a compound like **N-Ethyl-4-fluoro-2-nitroaniline**, LC-MS would be a suitable technique.
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile molecules when using LC-MS.
- **Mass Analysis:** A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

## Spectroscopic Validation Workflow

The following diagram illustrates a logical workflow for the spectroscopic validation of **N-Ethyl-4-fluoro-2-nitroaniline**.



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## References

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